2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde
CAS No.:
Cat. No.: VC13139445
Molecular Formula: C6H5F2NOS
Molecular Weight: 177.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F2NOS |
|---|---|
| Molecular Weight | 177.17 g/mol |
| IUPAC Name | 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3 |
| Standard InChI Key | QYUPEHAELUHFRF-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=CS1)C=O)(F)F |
| Canonical SMILES | CC(C1=NC(=CS1)C=O)(F)F |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a 1,3-thiazole heterocycle substituted at positions 2 and 4. The 2-position bears a 1,1-difluoroethyl group (-CF2CH3), while the 4-position is occupied by an aldehyde (-CHO). This arrangement creates a planar thiazole ring with polarizable sulfur and nitrogen atoms, flanked by electron-withdrawing fluorines and a reactive aldehyde moiety .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₅F₂NOS | |
| Molecular weight | 177.17 g/mol | |
| SMILES | CC(C1=NC(=CS1)C=O)(F)F | |
| InChIKey | QYUPEHAELUHFRF-UHFFFAOYSA-N | |
| Topological polar surface area | 71.1 Ų (estimated) |
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(C=O) ~1,680 cm⁻¹ (aldehyde), ν(C-F) ~1,100–1,250 cm⁻¹ (difluoroethyl), and ν(C=N) ~1,570 cm⁻¹ (thiazole).
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NMR:
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¹H NMR: Aldehyde proton at δ 9.8–10.1 ppm; thiazole H-5 at δ 8.2–8.5 ppm; CF2CH3 methyl at δ 1.8–2.1 ppm (triplet due to F coupling).
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¹³C NMR: Aldehyde carbon at δ 190–195 ppm; thiazole C-2 at δ 165–170 ppm; CF2CH3 at δ 75–85 ppm (JCF ~250 Hz).
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Synthetic Pathways and Optimization
Retrosynthetic Strategy
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.01328 | 138.0 |
| [M+Na]+ | 199.99522 | 147.1 |
| [M-H]- | 175.99872 | 135.4 |
| Data from ion mobility spectrometry simulations |
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 1.2–1.5 (moderate lipophilicity due to CF2 group and aldehyde).
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Aqueous solubility: ~2.3 mg/mL (25°C), enhanced by hydrogen-bonding capacity of aldehyde.
Stability Profile
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Thermal stability: Decomposes above 200°C, with defluorination observed at elevated temperatures.
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Hydrolytic sensitivity: Aldehyde group prone to hydration in aqueous media (pH-dependent).
| Parameter | Specification |
|---|---|
| GHS hazard statements | H302, H315, H319, H335 |
| Precautionary measures | P261, P305+P351+P338 |
| Storage | 2–8°C in inert atmosphere |
Research Gaps and Future Studies
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In vivo toxicology: No data available on chronic exposure or metabolite profiling.
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Catalytic applications: Unexplored potential as a ligand in transition-metal complexes for asymmetric synthesis.
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